2,5-Diethoxyterephthalaldehyde
Overview
Description
2,5-Diethoxyterephthalaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by ethoxy groups. This compound is primarily used in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diethoxyterephthalaldehyde can be synthesized through the dialkylation of terephthalaldehyde. The process involves the reaction of terephthalaldehyde with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where terephthalaldehyde and ethyl alcohol are mixed with an acid catalyst. The mixture is heated under controlled conditions to achieve the desired product yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethoxyterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-diethoxyterephthalic acid.
Reduction: Reduction reactions can convert it into 2,5-diethoxybenzyl alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2,5-Diethoxyterephthalic acid.
Reduction: 2,5-Diethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Diethoxyterephthalaldehyde is extensively used in scientific research, particularly in the synthesis of covalent organic frameworks (COFs). These frameworks are utilized in:
Gas Storage and Separation: COFs synthesized from this compound have high surface areas and porosity, making them ideal for gas storage and separation applications.
Catalysis: The compound is used to create COFs that serve as catalysts in various chemical reactions.
Drug Delivery: COFs derived from this compound are explored for their potential in targeted drug delivery systems.
Electronic Devices: The compound’s structural properties make it suitable for use in electronic devices, including sensors and transistors.
Mechanism of Action
The mechanism of action of 2,5-diethoxyterephthalaldehyde in the formation of COFs involves the condensation reaction between the aldehyde groups and amine groups of other monomers. This reaction forms imine bonds, resulting in a stable and porous framework. The ethoxy groups influence the pore size and distribution within the COF, thereby affecting its properties and applications .
Comparison with Similar Compounds
2,5-Dimethoxyterephthalaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups.
2,5-Dibutoxyterephthalaldehyde: Contains butoxy groups, leading to different physical and chemical properties.
Uniqueness: 2,5-Diethoxyterephthalaldehyde is unique due to its ethoxy substituents, which provide a balance between hydrophobicity and reactivity. This makes it particularly suitable for creating COFs with specific pore sizes and properties .
Properties
IUPAC Name |
2,5-diethoxyterephthalaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDZJHDWYGVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=O)OCC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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